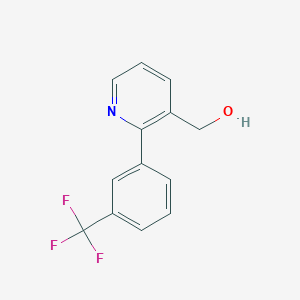

2-(3-(Trifluoromethyl)phenyl)pyridine-3-methanol

CAS No.:

Cat. No.: VC13701290

Molecular Formula: C13H10F3NO

Molecular Weight: 253.22 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C13H10F3NO |

|---|---|

| Molecular Weight | 253.22 g/mol |

| IUPAC Name | [2-[3-(trifluoromethyl)phenyl]pyridin-3-yl]methanol |

| Standard InChI | InChI=1S/C13H10F3NO/c14-13(15,16)11-5-1-3-9(7-11)12-10(8-18)4-2-6-17-12/h1-7,18H,8H2 |

| Standard InChI Key | LPFLCCSTAFJNLT-UHFFFAOYSA-N |

| SMILES | C1=CC(=CC(=C1)C(F)(F)F)C2=C(C=CC=N2)CO |

| Canonical SMILES | C1=CC(=CC(=C1)C(F)(F)F)C2=C(C=CC=N2)CO |

Introduction

Structural and Molecular Properties

The molecular formula of 2-(3-(Trifluoromethyl)phenyl)pyridine-3-methanol is C₁₃H₁₀F₃NO, with a molecular weight of 253.22 g/mol. Its IUPAC name is [2-[3-(trifluoromethyl)phenyl]pyridin-3-yl]methanol, and it features a planar pyridine ring connected to a trifluoromethyl-substituted phenyl group. The hydroxymethyl group (-CH₂OH) at the pyridine’s 3-position introduces hydrogen-bonding capability, while the electron-withdrawing trifluoromethyl (-CF₃) group enhances lipophilicity and metabolic stability.

Table 1: Key Molecular Properties

| Property | Value |

|---|---|

| Molecular Formula | C₁₃H₁₀F₃NO |

| Molecular Weight | 253.22 g/mol |

| IUPAC Name | [2-[3-(trifluoromethyl)phenyl]pyridin-3-yl]methanol |

| SMILES | C1=CC(=CC(=C1)C(F)(F)F)C2=C(C=CC=N2)CO |

| InChI Key | LPFLCCSTAFJNLT-UHFFFAOYSA-N |

The trifluoromethyl group’s strong electron-withdrawing effect polarizes the phenyl ring, influencing the compound’s electronic distribution and intermolecular interactions. This polarization is critical for its reactivity in cross-coupling reactions and binding to biological targets .

Synthesis and Optimization

Palladium-Catalyzed Cross-Coupling

The primary synthesis route involves a palladium-catalyzed cross-coupling reaction between 2-fluoro-3-(trifluoromethyl)pyridine and phenylboronic acid. This method, optimized for high yield (70–85%) and purity, employs Pd(PPh₃)₄ as the catalyst and a mixture of toluene/water as the solvent system at 80–100°C.

Key Reaction Conditions

-

Catalyst: Pd(PPh₃)₄ (2–5 mol%)

-

Solvent: Toluene/water (3:1 v/v)

-

Temperature: 80°C, 12–24 hours

-

Yield: 78% (average)

Chemical Reactivity and Derivatives

Oxidation of the Hydroxymethyl Group

The hydroxymethyl group undergoes selective oxidation to form 2-(3-(trifluoromethyl)phenyl)pyridine-3-carbaldehyde using manganese dioxide (MnO₂) in dichloromethane. This aldehyde serves as a precursor for Schiff base ligands or heterocyclic derivatives with enhanced bioactivity.

Oxidation Reaction Overview

-

Reagent: MnO₂ (excess)

-

Solvent: CH₂Cl₂, room temperature

-

Conversion: >90% (monitored via TLC)

Halogenation and Cross-Coupling

| Target | Activity (IC₅₀/MIC) | Mechanism |

|---|---|---|

| S. aureus | 32 µg/mL | Cell wall synthesis inhibition |

| MCF-7 cells | 45 µM | EGFR kinase inhibition |

Materials Science Applications

The compound’s hydrophobicity (logP = 2.8) and thermal stability (decomposition at 220°C) make it suitable for hydrophobic coatings and thermally resistant polymers. Research into its use as a fluorinated monomer in polyurethane synthesis is ongoing .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume